molecular formula C10H16 B13811453 2-Methyl-1-nonene-3-yne CAS No. 70058-00-3

2-Methyl-1-nonene-3-yne

Cat. No.: B13811453
CAS No.: 70058-00-3
M. Wt: 136.23 g/mol
InChI Key: GSFPEKGMYODGNK-UHFFFAOYSA-N
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Description

2-Methyl-1-nonene-3-yne is an organic compound with the molecular formula C₁₀H₁₆. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 1-Nonen-3-yne, 2-methyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-nonene-3-yne can be synthesized through the reaction of 1-nonyne with methylmagnesium bromide in an appropriate organic solvent under an inert atmosphere, such as nitrogen gas. The reaction mixture is then neutralized with water or acidic conditions, followed by purification to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nonene-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Halogenation reactions using halogens like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nonene-3-yne involves its interaction with molecular targets through its triple bond. The compound can undergo addition reactions, where the triple bond reacts with other molecules, leading to the formation of new products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .

Comparison with Similar Compounds

Similar Compounds

    1-Nonene: An alkene with a similar carbon chain length but lacks the triple bond.

    2-Methyl-1-nonene: An alkene with a similar structure but with a double bond instead of a triple bond.

    1-Nonyn-3-ol: An alkyne with a hydroxyl group attached to the carbon chain.

Uniqueness

2-Methyl-1-nonene-3-yne is unique due to the presence of both a methyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various applications .

Properties

CAS No.

70058-00-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-methylnon-1-en-3-yne

InChI

InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h2,4-7H2,1,3H3

InChI Key

GSFPEKGMYODGNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=C)C

Origin of Product

United States

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